molecular formula C16H23Cl2NO2 B11109469 2-(2,4-dichlorophenoxy)-N-octylacetamide

2-(2,4-dichlorophenoxy)-N-octylacetamide

Cat. No.: B11109469
M. Wt: 332.3 g/mol
InChI Key: ISRUKRPNNYWDTO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-octylacetamide is an organic compound that belongs to the class of aryloxyphenoxypropionic acids It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely known for its use as a herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-octylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with octylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-octylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-octylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-octylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a plant growth regulator and herbicide.

    Medicine: Investigated for its anti-inflammatory properties and potential as a COX-2 inhibitor.

    Industry: Utilized in the formulation of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-octylacetamide involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth. In medical applications, it may inhibit the COX-2 enzyme, reducing inflammation by blocking the production of prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-octylacetamide is unique due to its specific amide linkage and octyl group, which may confer distinct physical and chemical properties compared to its analogs. These structural differences can influence its solubility, stability, and biological activity, making it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C16H23Cl2NO2

Molecular Weight

332.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-octylacetamide

InChI

InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-10-19-16(20)12-21-15-9-8-13(17)11-14(15)18/h8-9,11H,2-7,10,12H2,1H3,(H,19,20)

InChI Key

ISRUKRPNNYWDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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